molecular formula C10H10N2O2S B1406194 5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1623083-99-7

5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1406194
CAS No.: 1623083-99-7
M. Wt: 222.27 g/mol
InChI Key: FMPJZDRJRIYWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromoacetate with thioamide and pyrrole in the presence of a base, followed by cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-2-methylpyridine: Another heterocyclic compound with a similar structure but different functional groups.

    2-(1H-pyrrol-1-yl)-1,3-thiazole: Lacks the carboxylic acid group present in 5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid.

Uniqueness

This compound is unique due to the presence of both a pyrrole and a thiazole ring, as well as the carboxylic acid functional group. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-ethyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-7-8(9(13)14)11-10(15-7)12-5-3-4-6-12/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPJZDRJRIYWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N2C=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.